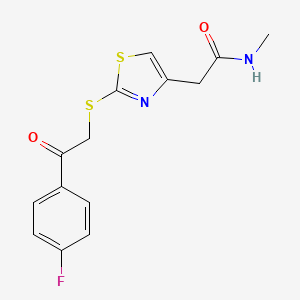

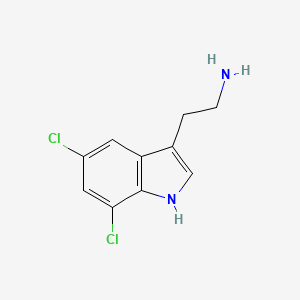

2-(5,7-二氯-1H-吲哚-3-基)乙胺

描述

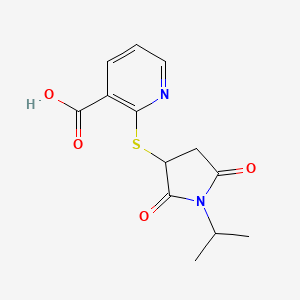

“2-(5,7-dichloro-1H-indol-3-yl)ethanamine” is a compound with the CAS Number: 2447-23-6 . It has a molecular weight of 229.11 . It is in the form of a powder .

Molecular Structure Analysis

The InChI code for “2-(5,7-dichloro-1H-indol-3-yl)ethanamine” is 1S/C10H10Cl2N2/c11-7-3-8-6 (1-2-13)5-14-10 (8)9 (12)4-7/h3-5,14H,1-2,13H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-(5,7-dichloro-1H-indol-3-yl)ethanamine” is a powder with a melting point of 148-150 degrees Celsius . It has a molecular weight of 229.11 .科学研究应用

抗微生物活性

2-(5,7-二氯-1H-吲哚-3-基)乙胺及其衍生物在抗微生物研究中显示出有希望的结果。例如,Kumbhare等人(2013)合成了这种化合物的新衍生物,并发现它们对各种革兰氏阳性和阴性细菌以及某些真菌物种具有有效性(Kumbhare et al., 2013)。同样,Rajeswari和Santhi(2019)报道了从这种化合物衍生的席夫碱具有显著的抗微生物活性(Rajeswari & Santhi, 2019)。

抗菌和抗真菌性能

Héquet等人(2014)合成了吲哚-乙胺衍生物,恢复了环丙沙星对氟喹诺酮耐药金黄色葡萄球菌菌株的抗菌活性。这些化合物特别有效地抑制了金黄色葡萄球菌的NorA外排泵(Héquet等人,2014)。此外,Sanna等人(2018)报告称,某些吲哚衍生的硫脲对包括HIV-1在内的一系列病原体具有抗微生物活性(Sanna et al., 2018)。

催化和合成应用

Yang等人(2014)探讨了包含2-(5,7-二氯-1H-吲哚-3-基)乙胺的稀土金属氨基配合物的合成和催化活性。这些配合物在温和条件下对C-P键的形成显示出高催化活性,表明在有机合成中具有潜在应用(Yang et al., 2014)。

DNA结合和核酸酶活性

Kumar等人(2012)对由2-(5,7-二氯-1H-吲哚-3-基)乙胺衍生的三齿配体的Cu(II)配合物进行的研究显示出显著的DNA结合和核酸酶活性。这些配合物能够引起DNA的轻微结构变化,展示了它们在生物化学和药理学研究中的潜力(Kumar et al., 2012)。

安全和危害

作用机制

Target of Action

The primary target of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine, also known as SNX9-1, is the sorting nexin 9 (SNX9) protein . SNX9 is an important protein that participates in fundamental cellular activities . It binds strongly to dynamin and is partly responsible for the recruitment of this GTPase to sites of endocytosis .

Mode of Action

2-(5,7-dichloro-1H-indol-3-yl)ethanamine interacts with its target, SNX9, by binding to it. This binding stimulates the GTPase activity of dynamin, facilitating the scission reaction . The compound also has a high capacity for modulation of the membrane and might participate in the formation of the narrow neck of endocytic vesicles before scission occurs .

Biochemical Pathways

The interaction of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine with SNX9 affects the endocytosis pathway . Endocytosis is the process by which cells internalize molecules from the exterior. The compound’s interaction with SNX9 and dynamin facilitates the formation and scission of endocytic vesicles . It also activates the actin regulator N-WASP in a membrane-dependent manner to coordinate actin polymerization with vesicle release .

Result of Action

The result of 2-(5,7-dichloro-1H-indol-3-yl)ethanamine’s action is the modulation of endocytosis, a fundamental cellular process. By interacting with SNX9 and dynamin, it facilitates the formation and scission of endocytic vesicles . This can impact various cellular functions, including nutrient uptake, receptor downregulation, and cellular signaling.

属性

IUPAC Name |

2-(5,7-dichloro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2/c11-7-3-8-6(1-2-13)5-14-10(8)9(12)4-7/h3-5,14H,1-2,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOPMGVMKLSZZPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=CN2)CCN)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345659 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2447-23-6 | |

| Record name | 5,7-Dichloro-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2555785.png)

![8-(4-methoxyphenyl)-N-octyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2555786.png)

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2555790.png)

![5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2555795.png)

![N-(4-cyanophenyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]-1,4-diazepane-1-carbothioamide](/img/structure/B2555797.png)

![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2555798.png)

![3-Methoxy-N-methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2555799.png)

![Ethyl 4-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2555802.png)

![2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2555803.png)

![Ethyl [(4-iodo-2-methylphenyl)amino]acetate](/img/structure/B2555804.png)